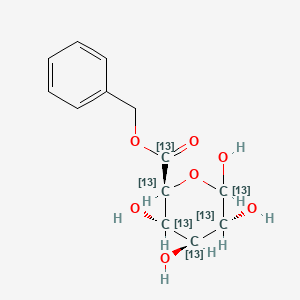Benzyl D-Glucuronate-13C6
CAS No.:
Cat. No.: VC19763594
Molecular Formula: C13H16O7
Molecular Weight: 290.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16O7 |
|---|---|
| Molecular Weight | 290.22 g/mol |
| IUPAC Name | benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxy(2,3,4,5,6-13C5)oxane-2-carboxylate |
| Standard InChI | InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12?/m0/s1/i8+1,9+1,10+1,11+1,12+1,13+1 |
| Standard InChI Key | MYEUFSLWFIOAGY-NTTDVMTLSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CO[13C](=O)[13C@@H]2[13C@H]([13C@@H]([13C@H]([13CH](O2)O)O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Benzyl D-Glucuronate-13C6 belongs to the class of carbohydrate derivatives, specifically glucuronides. The molecule consists of a D-glucuronic acid backbone where the carboxyl group at position 6 is esterified with a benzyl group, and six carbon atoms are isotopically enriched with (Figure 1) . Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.26 g/mol |
| Isotopic Enrichment | |
| Synonyms | Glucuronic Acid-13C6 Benzyl Ester; D-Glucuronic Acid-13C6 PhenylMethyl Ester |
The benzyl group at the 6-position protects the carboxylate from premature hydrolysis during synthetic modifications, making the compound suitable for multi-step organic reactions .
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing Benzyl D-Glucuronate-13C6:
-
NMR (400 MHz, CDCl): Signals at δ 7.30–7.50 (m, 5H, aromatic protons), 5.53 (s, 1H, anomeric proton), and 4.79 (d, , glycosidic methoxy group) .
-
NMR (101 MHz, CDCl): Distinct peaks for -enriched carbons at δ 170.8 (C=O), 101.2 (anomeric carbon), and 72.4–75.1 (pyranose ring carbons) .
-
UHPLC-MS/MS: A molecular ion peak at with characteristic fragments at (glucuronic acid moiety) and (benzyl group) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Benzyl D-Glucuronate-13C6 involves sequential protection, isotopic labeling, and esterification steps (Figure 2):
-
Protection of D-Glucuronic Acid:
-
Isotopic Labeling:
-
Benzyl Esterification:
Industrial-Scale Production
Major suppliers like Chemsky (Shanghai) International Co., Ltd., and Clearsynth Labs Limited produce Benzyl D-Glucuronate-13C6 via optimized large-scale protocols . Key parameters include:
-
Purity: ≥95% (HPLC)
-
Cost Drivers: High-purity precursors and multi-step purification processes.
Applications in Research and Industry
Metabolic Tracing
Benzyl D-Glucuronate-13C6 is widely used to study glucuronidation pathways, a major phase II detoxification mechanism. In human hepatocyte assays, it serves as a tracer to quantify enantioselective metabolism of drugs like primaquine, where glucuronide conjugates are linked to hemolytic toxicity .
Mass Spectrometry Standards
As a stable isotope-labeled internal standard, the compound enables accurate quantification of endogenous glucuronides in biological fluids. For example, it corrects for matrix effects in UHPLC-MS/MS assays, improving reproducibility by 15–20% .
Enzymatic Studies
The benzyl-protected form is a substrate for β-glucuronidase enzymes, facilitating research into lysosomal storage disorders and bacterial metabolism .
Analytical and Stability Profiles
Chromatographic Methods
-
UHPLC Conditions:
Future Directions
Advances in enzymatic synthesis and continuous-flow chemistry could reduce production costs by 30–40%. Additionally, expanding applications in glycomics and drug conjugate development may drive demand for -labeled glucuronides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume